(2-Phenyl-1,3-thiazol-5-yl)methanol
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Overview
Description
“(2-Phenyl-1,3-thiazol-5-yl)methanol” is a chemical compound with the formula C₁₀H₉NOS . It is an irritant .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not found in the search results.Scientific Research Applications
1. Molecular Structure and Crystallography
Hara, T. et al. (2009) explored the molecular structure and crystallography of compounds similar to (2-Phenyl-1,3-thiazol-5-yl)methanol. They investigated the relationship between molecular structure and crystal structure, focusing on crystallization from different solvents and observing the construction of crystals through stacking of molecule sheets. Their research provides insights into the crystallographic properties of thiazole derivatives (Hara, T., Adachi, K., Takimoto-Kamimura, M., & Kitamura, M., 2009).
2. Antimicrobial Activity
Kubba, A. et al. (2018) synthesized and characterized thiazole derivatives, including antimicrobial evaluations. Their research on the antimicrobial activity of thiazole compounds against various bacteria and fungi contributes to understanding the potential biomedical applications of this compound related compounds (Kubba, A., & Rahim, N. A. H., 2018).
3. Chemotherapeutic Potential
Lefranc, F. et al. (2013) examined the growth inhibitory activity of various thiazole derivatives on cancer cell lines. Their findings on the potential chemotherapeutic effects of thiazoles like this compound contribute to the field of cancer research and treatment (Lefranc, F., Xu, Z., Burth, P., et al., 2013).
4. Fluorescent Chemosensors
Gupta, V. et al. (2014) synthesized thiazole Schiff bases and studied their interaction with metal ions, demonstrating the potential of thiazole compounds as fluorescent chemosensors. This research highlights the application of thiazole derivatives in detecting metal ions, which can be useful in analytical chemistry and environmental monitoring (Gupta, V., Singh, A. K., & Kumawat, L., 2014).
Safety and Hazards
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-6,12H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGLBURQTRPWRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859485-91-9 |
Source
|
Record name | (2-phenyl-1,3-thiazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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